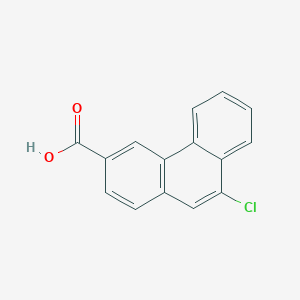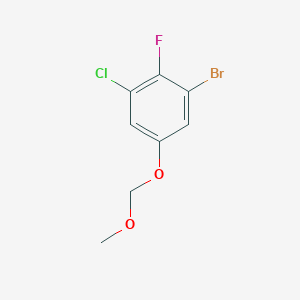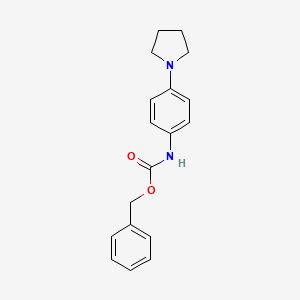
1,1'-(1,4-Phenylene)bis(3-methylidenepyrrolidin-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of two pyrrolidinone rings, each substituted with a methylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with the elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Catalytic hydrogenation can reduce the double bonds present in the structure.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products
The major products formed from these reactions include various oxo derivatives, reduced forms of the compound, and substituted aromatic derivatives.
科学的研究の応用
3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to modulate sigma-1 receptors, which are proteins localized in the endoplasmic reticulum membrane of eukaryotic cells . These receptors regulate calcium ion influx from the endoplasmic reticulum to the mitochondria, influencing various cellular functions.
類似化合物との比較
Similar Compounds
Piracetam: A well-known nootropic compound that shares a similar pyrrolidinone structure.
E1R: A sigma-1 receptor modulator with a similar pharmacophore.
Benzazepine Derivatives: Compounds that act as dopamine receptor agonists or antagonists.
Uniqueness
3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one is unique due to its dual pyrrolidinone rings and the presence of methylidene groups, which confer distinct chemical and biological properties. Its ability to modulate sigma-1 receptors sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
特性
CAS番号 |
70259-57-3 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
3-methylidene-1-[4-(3-methylidene-2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-9-17(15(11)19)13-3-5-14(6-4-13)18-10-8-12(2)16(18)20/h3-6H,1-2,7-10H2 |
InChIキー |
FZJWFLJAYIRLJQ-UHFFFAOYSA-N |
正規SMILES |
C=C1CCN(C1=O)C2=CC=C(C=C2)N3CCC(=C)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
